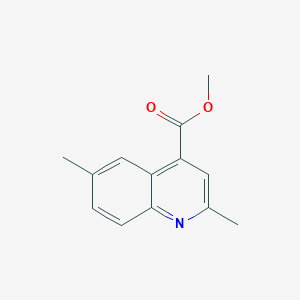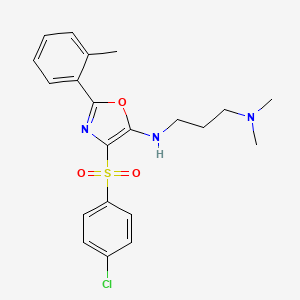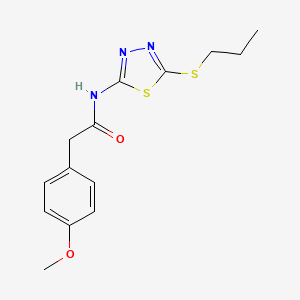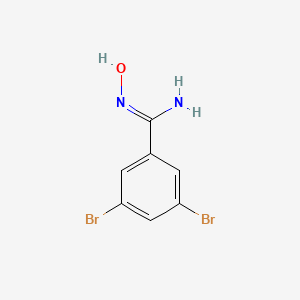![molecular formula C17H15ClN2O3S2 B2905822 N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-44-3](/img/structure/B2905822.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound belonging to the benzothiazole class Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
The primary target of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the conversion of arachidonic acid into prostaglandins . Two unique isoforms of cyclo-oxygenase, COX-1 and COX-2, have been identified in mammalian cells .
Mode of Action
This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), exerts its effects primarily through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The compound’s interaction with its targets leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, this compound disrupts these pathways, leading to a reduction in the production of prostaglandins .
Result of Action
The inhibition of prostaglandin biosynthesis by this compound results in significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown to have significant anti-inflammatory and analgesic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the reaction of 6-chlorobenzothiazole with tosyl chloride and a suitable amine. The process generally includes the following steps:
Formation of 6-chlorobenzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under reflux conditions.
Reaction with Tosyl Chloride: The 6-chlorobenzothiazole is then reacted with tosyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of amines.
Substitution: Substituted derivatives where the tosyl group is replaced by the nucleophile.
科学的研究の応用
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its antimicrobial activity.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Investigated for their anti-inflammatory properties.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various research applications.
特性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBBWHASWFAXBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{2-[2-Chloro-5-(methoxymethoxy)pyridin-4-yl]ethenyl}dimethylamine](/img/structure/B2905739.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2905740.png)

![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-4-carboxamide](/img/structure/B2905745.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2905746.png)

![(Propan-2-yl)({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2905749.png)
![2-(2-Chloro-6-fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2905754.png)


![2-[[5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2905758.png)
![N-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2905760.png)

![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2905762.png)
